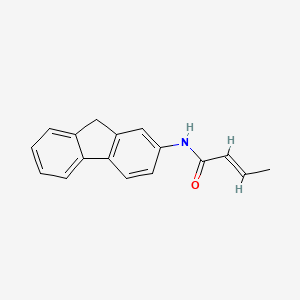
Glycine, L-serylglycyl-L-alanylglycyl-L-alanyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, L-serylglycyl-L-alanylglycyl-L-alanyl-: is a peptide composed of glycine, serine, and alanine residues. This compound is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including signaling, structural functions, and enzymatic activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, L-serylglycyl-L-alanylglycyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods: Industrial production of peptides like Glycine, L-serylglycyl-L-alanylglycyl-L-alanyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Peptides can participate in substitution reactions, where functional groups on the side chains are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, disulfides.
Reduction: Thiols.
Substitution: Modified peptides with new functional groups.
科学的研究の応用
Chemistry:
Peptide Synthesis: Used as a model compound in the development of new peptide synthesis techniques.
Catalysis: Studied for its potential as a catalyst in various chemical reactions.
Biology:
Protein-Protein Interactions: Investigated for its role in mediating interactions between proteins.
Cell Signaling: Studied for its involvement in signaling pathways.
Medicine:
Drug Development: Explored as a potential therapeutic agent for various diseases.
Diagnostics: Used in the development of diagnostic assays for detecting specific proteins or peptides.
Industry:
Biotechnology: Employed in the production of recombinant proteins and peptides.
Pharmaceuticals: Used in the formulation of peptide-based drugs.
作用機序
The mechanism of action of Glycine, L-serylglycyl-L-alanylglycyl-L-alanyl- involves its interaction with specific molecular targets, such as enzymes, receptors, and other proteins. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes, alter receptor signaling, or stabilize protein-protein interactions.
類似化合物との比較
Glycine, L-alanylglycyl-: A simpler peptide with similar structural features.
Glycine, L-serylglycyl-: Contains serine and glycine residues, similar to the target compound.
L-alanylglycyl-L-alanyl-: Another peptide with alanine and glycine residues.
Uniqueness: Glycine, L-serylglycyl-L-alanylglycyl-L-alanyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This sequence can influence its stability, solubility, and interaction with biological targets, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
61121-40-2 |
|---|---|
分子式 |
C15H26N6O8 |
分子量 |
418.40 g/mol |
IUPAC名 |
2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C15H26N6O8/c1-7(20-11(24)4-18-15(29)9(16)6-22)13(27)17-3-10(23)21-8(2)14(28)19-5-12(25)26/h7-9,22H,3-6,16H2,1-2H3,(H,17,27)(H,18,29)(H,19,28)(H,20,24)(H,21,23)(H,25,26)/t7-,8-,9-/m0/s1 |
InChIキー |
YIKZEZHFGMRQCO-CIUDSAMLSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CO)N |
正規SMILES |
CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate](/img/structure/B14601891.png)


![3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine](/img/structure/B14601898.png)
![1-[2-(Benzyloxy)-5-methoxyphenyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B14601904.png)



![4-(Benzenesulfonyl)-5-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14601919.png)
![1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14601929.png)
![(3S,4S)-1-Butyl-3-chloro-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14601935.png)
![2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14601943.png)
![N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}propanamide](/img/structure/B14601958.png)

